molecular formula C26H21N3O2 B5438060 3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B5438060
M. Wt: 407.5 g/mol
InChI Key: ZWNIANBRROBNPF-FOCLMDBBSA-N
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Description

3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-28-17-18(19-9-4-6-12-22(19)28)15-16-25-27-21-11-5-3-10-20(21)26(30)29(25)23-13-7-8-14-24(23)31-2/h3-17H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNIANBRROBNPF-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Indole Moiety: The indole group can be introduced via a Heck reaction, where the quinazolinone core is coupled with an indole derivative in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to a single bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could lead to saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be investigated through in vitro and in vivo studies.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The indole moiety might contribute to binding interactions with proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family.

    2-Phenylquinazolin-4(3H)-one: A simpler analog with a phenyl group instead of the indole moiety.

    3-(2-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the ethenyl linkage, providing a basis for comparison.

Uniqueness

The unique combination of the methoxyphenyl, indole, and ethenyl groups in 3-(2-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one distinguishes it from other quinazolinone derivatives. This structural complexity might confer unique biological activities and chemical reactivity.

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